molecular formula C10H3Cl2F5N2O B1458974 2-Chloro-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone CAS No. 1823183-01-2

2-Chloro-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone

Cat. No.: B1458974
CAS No.: 1823183-01-2
M. Wt: 333.04 g/mol
InChI Key: JGSCZMKPJYKUSS-UHFFFAOYSA-N
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Description

The compound “2-Chloro-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone” is a complex organic molecule. It contains an imidazo[1,2-a]pyridine core, which is a fused bicyclic heterocycle . This core is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been the subject of extensive research. Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed . A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is one of the methods .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The InChI code for a similar compound, 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine, is 1S/C8H4ClF3N2/c9-6-3-5(8(10,11)12)4-14-2-1-13-7(6)14/h1-4H .


Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines are diverse. For instance, the combination of flavin and iodine catalyzes an aerobic oxidative C-N bond-forming process for the facile synthesis of imidazo[1,2-a]pyridines . This dual catalytic system can also be applied to the one-pot, three-step synthesis of 3-thioimidazo[1,2-a]pyridines from aminopyridines, ketones, and thiols .

Scientific Research Applications

1. Core Skeleton in Heterocyclic Small Molecules

2-Chloro-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone has been identified as part of a core skeleton in heterocyclic small molecules. The derivative, 3-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)phenyl acetate, was found to be a potential glucagon-like peptide 1 receptor (GLP-1R) activator, showing promise in increasing GLP-1 secretion and enhancing glucose responsiveness in both in vitro and pharmacology analyses. This molecule may serve as a selective GLP-1R agonist, with potential in anti-diabetic treatment agents (Gong et al., 2010).

2. Structural Analyses in Crystallography

The compound has also been studied in the realm of crystallography. The crystal structure of a derivative, 8-(6-chloro-pyridin-3-ylmethyl)-2,6,7,8-tetrahydro-imidazo[2,1-c][1,2,6-chloropyridyl-3-yl-4]triazin-3-one, was analyzed, revealing details about its molecular conformation and intermolecular interactions. This provides valuable insight into the structural characteristics of this class of compounds (Kapoor et al., 2011).

3. Heterocyclic Moiety in Medicinal Chemistry

The compound has played a role in the synthesis of imidazo[1,2-a]pyridines, an important heterocyclic moiety in medicinal chemistry leads and drugs. A study described the optimization of a reaction involving this compound for the selective formation of C3-substituted imidazo[1,2-a]pyridines (Vuillermet et al., 2020).

4. Role in Synthesis of Fluorinated Derivatives

The compound's derivatives have been utilized in regioselective synthesis processes, like the synthesis of 3-fluorinated imidazo[1,2-a]pyridines. This showcases its versatility in chemical reactions and its potential in creating fluorinated derivatives for various applications (Liu et al., 2015).

Future Directions

The future directions for research on this compound could include further exploration of its potential as a GLP-1R activator, as well as continued development of efficient synthesis methods . Additionally, more research is needed to fully understand its safety profile .

Properties

IUPAC Name

2-chloro-1-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]-2,2-difluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3Cl2F5N2O/c11-5-1-4(10(15,16)17)3-19-6(2-18-8(5)19)7(20)9(12,13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSCZMKPJYKUSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=C(N2C=C1C(F)(F)F)C(=O)C(F)(F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3Cl2F5N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone
Reactant of Route 3
2-Chloro-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone
Reactant of Route 4
2-Chloro-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone
Reactant of Route 5
2-Chloro-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone
Reactant of Route 6
2-Chloro-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone

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